molecular formula C13H17ClO4 B2470383 4-Butoxy-3-chloro-5-ethoxybenzoic acid CAS No. 749920-46-5

4-Butoxy-3-chloro-5-ethoxybenzoic acid

Cat. No. B2470383
CAS RN: 749920-46-5
M. Wt: 272.73
InChI Key: GDSHBAGQRADQSZ-UHFFFAOYSA-N
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Description

4-Butoxy-3-chloro-5-ethoxybenzoic acid is a chemical compound with the molecular formula C13H17ClO4 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 4-Butoxy-3-chloro-5-ethoxybenzoic acid consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The exact structural diagram is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Butoxy-3-chloro-5-ethoxybenzoic acid, such as its melting point, boiling point, and density, are not provided in the search results . For detailed information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier.

Scientific Research Applications

Metabolism and Environmental Impact

Metabolism and Excretion in Humans
Benoxinate hydrochloride, a compound structurally related to 4-Butoxy-3-chloro-5-ethoxybenzoic acid, is extensively metabolized and rapidly excreted in humans. The drug's metabolism favors the retention of the butyl side chain, suggesting a rapid metabolism of the ester portion over the O-butyl side chain. The primary metabolites, including 3-Butoxy-4-aminobenzoic acid and its derivatives, are predominantly excreted as glucuronide and glycine conjugates, highlighting the intricate metabolic pathways involved in its biotransformation (Kasuya, Igarashi, & Fukui, 1987).

Environmental Persistence and Fate
The presence of parabens, which are structurally similar to 4-Butoxy-3-chloro-5-ethoxybenzoic acid, in aquatic environments has raised concerns about their persistence and impact. Despite effective wastewater treatments, parabens are consistently detected in low concentrations in wastewater effluents. Their biodegradability doesn't prevent their ubiquity in surface water and sediments, likely due to the continuous influx from consumer products. Additionally, the formation of chlorinated by-products through reactions with free chlorine poses further environmental concerns, necessitating more research into their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological and Chemical Applications

Anticonvulsant Properties
The structural analogs of 4-Butoxy-3-chloro-5-ethoxybenzoic acid have been examined for their anticonvulsant properties, showcasing the significance of steric factors in their pharmacological efficacy. Alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, for instance, display pronounced anticonvulsant activity, with higher potency observed in sterically hindered isopropyl and sec-butyl esters. This suggests the potential of structural analogs of 4-Butoxy-3-chloro-5-ethoxybenzoic acid in developing anticonvulsant drugs (Hamor & Farraj, 1965).

Analytical Chemistry and Drug Metabolism
The metabolism of pharmaceutical compounds, including those structurally related to 4-Butoxy-3-chloro-5-ethoxybenzoic acid, has been extensively studied to understand their pharmacokinetics and excretion patterns. For instance, the biotransformation of 3-(2',4',5'-triethoxybenzoyl)propionic acid in humans was investigated, revealing insights into its metabolic pathways, conjugation with glucuronic acid, and elimination patterns. Such studies are crucial for comprehending the pharmacological behavior of drugs and their metabolites in the human body (Kobayashi, Kanai, & Tanayama, 1978).

Safety and Hazards

The safety and hazard information for 4-Butoxy-3-chloro-5-ethoxybenzoic acid is not available in the search results . It is crucial to handle all chemical substances with appropriate safety measures. For detailed safety information, refer to its MSDS or consult with the supplier.

Future Directions

The future directions or applications of 4-Butoxy-3-chloro-5-ethoxybenzoic acid are not specified in the search results. It is used in various research and development contexts , suggesting that its future applications may depend on the outcomes of these research studies.

properties

IUPAC Name

4-butoxy-3-chloro-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSHBAGQRADQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-chloro-5-ethoxybenzoic acid

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